molecular formula C9H13NO B13097116 3-Cyclopentyl-2-methyl-3-oxopropanenitrile

3-Cyclopentyl-2-methyl-3-oxopropanenitrile

Cat. No.: B13097116
M. Wt: 151.21 g/mol
InChI Key: PCAQGHPUOSKWJQ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2-methyl-3-oxopropanenitrile is an organic compound with the molecular formula C9H13NO It is characterized by a cyclopentyl ring attached to a nitrile group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-2-methyl-3-oxopropanenitrile typically involves the reaction of cyclopentanecarboxylic acid derivatives with nitriles under specific conditions. One common method includes the use of acetonitrile and cyclopentanecarboxylic acid methyl ester as starting materials. The reaction is carried out in the presence of a base such as sodium hydride, followed by heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-2-methyl-3-oxopropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopentyl-2-methyl-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-2-methyl-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of various derivatives. These interactions are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentyl-2-methyl-3-oxopropanenitrile is unique due to the presence of both a nitrile and a ketone functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-cyclopentyl-2-methyl-3-oxopropanenitrile

InChI

InChI=1S/C9H13NO/c1-7(6-10)9(11)8-4-2-3-5-8/h7-8H,2-5H2,1H3

InChI Key

PCAQGHPUOSKWJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C(=O)C1CCCC1

Origin of Product

United States

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